(2-BROMOPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Description
(2-Bromophenyl)[4-(phenylsulfonyl)piperazino]methanone is a piperazine-derived compound featuring a brominated aryl group at the methanone position and a phenylsulfonyl substituent on the piperazine ring. Its synthesis typically involves nucleophilic addition reactions, followed by alkylation or sulfonylation steps, as seen in structurally related compounds . Key spectral characteristics include the absence of νS-H IR bands (indicative of thione tautomers) and distinct NMR signals for the bromophenyl and sulfonyl groups .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-16-9-5-4-8-15(16)17(21)19-10-12-20(13-11-19)24(22,23)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWQAIBGAKFQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-BROMOPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves the reaction of 1-(2-bromobenzoyl)piperazine with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzoyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromobenzoyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the bromobenzoyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-(2-Bromobenzoyl)-4-(phenylsulfonyl)piperazine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-BROMOPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The phenylsulfonyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Groups
- (2-Bromophenyl)[4-(4-Fluorophenyl)piperazin-1-yl]methanone (): Molecular Formula: C₁₇H₁₆BrFN₂O Molecular Weight: 363.23 g/mol logP: 3.35 Key Differences: Replaces the phenylsulfonyl group with a 4-fluorophenyl substituent, reducing polarity and increasing lipophilicity compared to the sulfonyl-containing target compound .
Analogues with Modified Sulfonyl Substituents
- 2-(4-Bromophenoxy)-1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (): Molecular Formula: C₁₉H₁₈BrFN₂O₄S Key Differences: Incorporates a bromophenoxy-ethanone chain and a 4-fluorophenylsulfonyl group, increasing steric bulk and polarity compared to the target compound .
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones (): Key Differences: Replaces the methanone-piperazine core with a triazole-thione scaffold. These compounds exhibit tautomerism and lower logP values (due to the thione group) compared to the target compound .
Analogues with Different Heterocyclic Cores
- (4-Chlorophenyl)(2,3-Diphenyl-1-(Phenylsulfonyl)cyclopropyl)methanone (, Compound 18): Molecular Formula: C₂₈H₂₂ClO₃S Melting Point: 97–98°C Key Differences: Features a cyclopropane ring fused with sulfonyl and chlorophenyl groups, resulting in higher rigidity and distinct electronic interactions compared to the flexible piperazine core .
- 2-Furyl(4-{4-[(Substituted)sulfonyl]benzyl}-1-piperazinyl)methanone Derivatives (): Synthesis: Involves benzylation of the piperazine ring, enhancing steric hindrance and altering solubility profiles .
Physicochemical and Spectral Data Comparison
*Estimated data based on structural analogs. †Predicted logP (sulfonyl group reduces lipophilicity compared to non-sulfonyl analogs).
Key Research Findings
- Synthetic Yields : Compounds with brominated aryl groups (e.g., ) typically exhibit moderate yields (~10–15%) due to steric challenges, whereas furyl or smaller substituents improve reaction efficiency .
- Solubility: Sulfonyl-containing derivatives generally show lower logSw (water solubility) values compared to non-sulfonyl analogs, as seen in related triazole-thiones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
